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Compound of Interest

Compound Name: DL-Okadaic acid ammonium salt

CAS No.: 175522-42-6

Cat. No.: B574572

Get Quote

Executive Summary
Okadaic Acid (OA) and its Ammonium Salt (OA-NHngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

) are potent, specific inhibitors of serine/threonine protein phosphatases 1 (PP1) and 2A
(PP2A). While pharmacologically equivalent in buffered biological systems, they exhibit distinct
physicochemical properties that dictate their handling, storage, and experimental utility.

This guide analyzes the structural divergence between the free acid and the salt form, clarifying

why solubility and stock stability are the primary decision factors for researchers. It provides

validated protocols for reconstitution to prevent the common error of "apparent potency loss"

due to precipitation or hydrolysis.

Part 1: Structural & Physicochemical
Characterization[2]
The Core Scaffold
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Both forms share the same complex polyether fatty acid backbone (C

H

O

), originally isolated from the marine sponge Halichondria okadai and produced by
dinoflagellates like Prorocentrum.

Molecular Weight:

Free Acid: 805.0 g/mol

Ammonium Salt: ~822.0 g/mol (varies slightly based on hydration/stoichiometry)

Key Functional Group: The primary difference lies at the C1 position.

OA (Free Acid): Possesses a protonated carboxylic acid group (-COOH).

OA-NH

(Salt): Possesses a carboxylate anion (-COO

) paired with an ammonium cation (NH

).

The Ionization Equilibrium (The "Why" Behind the
Biology)
Understanding the pKa is critical for experimental design. The carboxylic acid on Okadaic Acid

has a pKa of approximately 4.5 – 4.9.

In the Reagent Vial: The Free Acid is protonated and lipophilic. The Salt is ionized and

hydrophilic.

In Cell Culture Media (pH 7.4): According to the Henderson-Hasselbalch equation, at pH 7.4

(which is >2 units above the pKa), >99% of the molecule exists as the carboxylate anion,

regardless of whether you started with the Free Acid or the Ammonium Salt.
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Expert Insight: This means the two forms are pharmacologically identical once equilibrated in a

neutral pH buffer. The choice of reagent depends entirely on your vehicle tolerance (DMSO vs.

Water) and storage capabilities.

Part 2: Solubility & Stability Profiles
The following table summarizes the critical operational differences.

Feature Okadaic Acid (Free Acid)
Okadaic Acid Ammonium
Salt

Primary Solvent
DMSO (up to 40 mg/mL),

Ethanol

Water (up to 1 mg/mL),

Aqueous Buffers

Water Solubility
Insoluble (Precipitates

immediately)

Soluble (Ideal for DMSO-

sensitive assays)

Cell Permeability High (Lipophilic entry)
High* (Equilibrates to anion in

media)

Stock Stability High (-20°C in DMSO, >1 year)
Moderate (Hydrolysis risk in

water)

Hygroscopicity Low
Moderate to High (Absorbs

moisture)

The "DMSO Toxicity" Factor
The primary reason to choose OA-NH

is to avoid Dimethyl Sulfoxide (DMSO) in sensitive systems.

Neurobiology: Primary neurons are sensitive to DMSO >0.1%. Using the salt form allows

reconstitution in water/PBS, eliminating solvent toxicity artifacts.

Standard Assays: For robust cell lines (HeLa, HEK293), the Free Acid dissolved in DMSO is

preferred due to superior long-term stability of the stock solution.

Part 3: Mechanism of Action & Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574572?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Both forms inhibit PP2A (IC

~0.1–1 nM) and PP1 (IC

~10–50 nM) by binding to the hydrophobic groove near the catalytic center, blocking substrate
access. This inhibition prevents dephosphorylation, leading to a state of
"hyperphosphorylation."

Visualization: The Hyperphosphorylation Cascade
The following diagram illustrates the pathway activation common to both forms once introduced

to the cellular environment.
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Figure 1: Mechanism of Action. OA enters the cell, inactivates PP2A, causing unchecked

kinase activity and downstream physiological changes.
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Part 4: Validated Experimental Protocols
Reconstitution Workflow (Self-Validating System)
Objective: Create a stable stock solution without precipitating the compound.

Protocol A: Okadaic Acid (Free Acid)[1]
Vial Handling: Centrifuge the lyophilized vial (10,000 x g, 1 min) to pellet the powder.

Solvent: Add anhydrous DMSO to achieve a 1 mM stock concentration (e.g., 25 µg OA + ~31

µL DMSO).

Mixing: Do NOT vortex vigorously. Vortexing can shear high-molecular-weight polyethers or

create aerosols. Gently tap or swirl.

Validation: Visually inspect for clarity. The solution must be completely clear.

Storage: Aliquot into amber vials (light sensitive). Store at -20°C.

Protocol B: Okadaic Acid Ammonium Salt
Solvent: Add sterile dH

O or PBS.

Stability Warning: Aqueous solutions of OA-NH

are less stable than DMSO stocks of OA.

Best Practice: Reconstitute immediately before use.

Alternative: Freeze aliquots at -80°C immediately; do not store at 4°C for >24 hours.

Decision Logic for Assay Development
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Figure 2: Reagent Selection Workflow. Choose the salt form only when solvent toxicity is a

limiting factor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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